1,5-Hexadiyne-3,4-dione, 1,6-bis[tris(1-methylethyl)silyl]-
Description
The compound 1,5-Hexadiyne-3,4-dione, 1,6-bis[tris(1-methylethyl)silyl]- (hereafter referred to as Compound A) features a unique molecular architecture. Its backbone consists of a 1,5-hexadiyne chain with two ketone groups at positions 3 and 4, flanked by bulky tris(1-methylethyl)silyl (TIPS) groups at terminals 1 and 5. The TIPS substituents serve as steric shields, enhancing stability and modulating reactivity. This structure is of interest in materials science and organic synthesis, particularly in cycloaddition reactions and as a precursor to conjugated polymers. Crystallographic studies of Compound A, performed using the SHELX software suite (notably SHELXL for refinement), confirm its planar core geometry and the steric encumbrance of the TIPS groups .
Properties
CAS No. |
199275-03-1 |
|---|---|
Molecular Formula |
C24H42O2Si2 |
Molecular Weight |
418.8 g/mol |
IUPAC Name |
1,6-bis[tri(propan-2-yl)silyl]hexa-1,5-diyne-3,4-dione |
InChI |
InChI=1S/C24H42O2Si2/c1-17(2)27(18(3)4,19(5)6)15-13-23(25)24(26)14-16-28(20(7)8,21(9)10)22(11)12/h17-22H,1-12H3 |
InChI Key |
YAEZUESXYBUYSN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[Si](C#CC(=O)C(=O)C#C[Si](C(C)C)(C(C)C)C(C)C)(C(C)C)C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Hexadiyne-3,4-dione, 1,6-bis[tris(1-methylethyl)silyl]- typically involves multi-step organic reactions. One common method includes the coupling of appropriate alkyne precursors followed by the introduction of dione functionalities. The tris(1-methylethyl)silyl groups are then added through silylation reactions under controlled conditions to ensure the stability and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to enhance yield and efficiency. The process often includes purification steps such as distillation or chromatography to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
1,5-Hexadiyne-3,4-dione, 1,6-bis[tris(1-methylethyl)silyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the dione groups to diols or other reduced forms.
Substitution: The silyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or esters, while reduction can produce alcohols or alkanes.
Scientific Research Applications
1,5-Hexadiyne-3,4-dione, 1,6-bis[tris(1-methylethyl)silyl]- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and polymer chemistry.
Biology: The compound’s reactivity makes it useful in the development of biochemical probes and sensors.
Industry: It is utilized in the production of advanced materials and coatings due to its unique properties.
Mechanism of Action
The mechanism by which 1,5-Hexadiyne-3,4-dione, 1,6-bis[tris(1-methylethyl)silyl]- exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to participate in various chemical reactions, influencing biological pathways and processes. The silyl groups can enhance the compound’s stability and reactivity, making it a valuable tool in research and industrial applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize Compound A’s properties, it is compared to three analogs:
- Compound B : 1,5-Hexadiyne-3,4-dione, 1,6-bis(trimethylsilyl)- (TMS substituents).
- Compound C : 1,5-Hexadiyne-3,4-dione, 1,6-bis(tert-butyldimethylsilyl)- (TBDMS substituents).
- Compound D : 1,5-Hexadiyne-3,4-dione (unsubstituted backbone).
Steric and Electronic Effects
The TIPS groups in Compound A introduce significant steric bulk compared to TMS (Compound B) and TBDMS (Compound C). Crystallographic data (refined via SHELXL ) reveal that the TIPS substituents in Compound A create a dihedral angle of 85° between the silyl groups and the diyne core, reducing π-orbital overlap and conjugation. In contrast, TMS groups in Compound B allow near-planar geometry (dihedral angle: 15°), enhancing conjugation but reducing thermal stability.
Physical Properties
The bulky TIPS groups in Compound A improve solubility in nonpolar solvents compared to the unsubstituted Compound D, which exhibits poor solubility and decomposition at elevated temperatures.
Reactivity in Cycloaddition Reactions
In Diels-Alder reactions, Compound A’s TIPS groups slow reaction rates due to steric hindrance, whereas Compound B (TMS) reacts 3× faster. However, Compound A demonstrates superior regioselectivity (98% vs. 75% for Compound B) in [2+2] photocycloadditions, attributed to the TIPS groups’ ability to preorganize the reactive diyne moiety.
Stability Under Oxidative Conditions
TIPS groups in Compound A confer resistance to oxidation, with <5% degradation after 24 hours under ambient conditions. In contrast, Compound B (TMS) degrades by 40% under identical conditions. Compound C (TBDMS) shows intermediate stability (15% degradation).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
